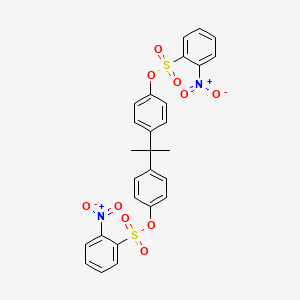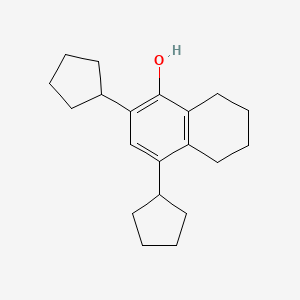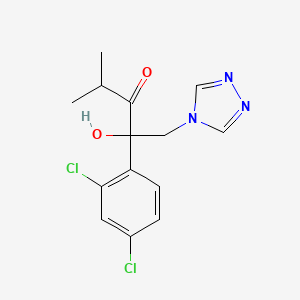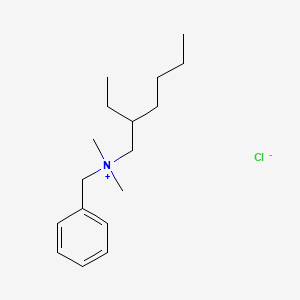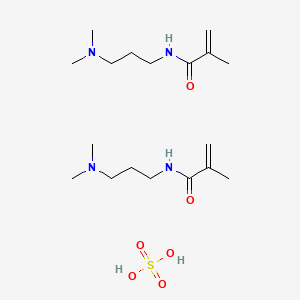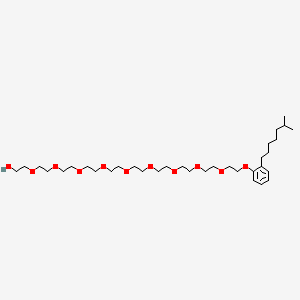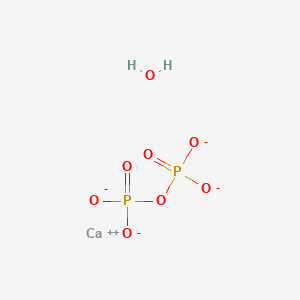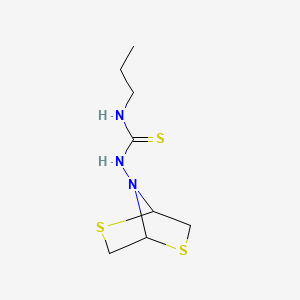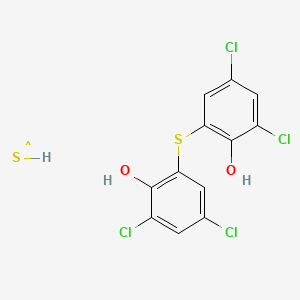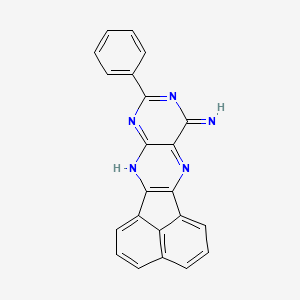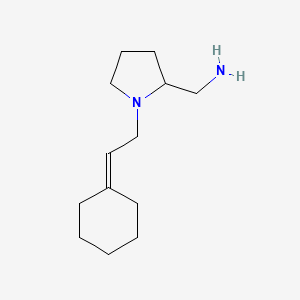
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide is a chemical compound with the molecular formula C22H45NO2 and a molecular weight of 355.5982 . This compound is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an isooctadecanamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide typically involves the reaction of isooctadecanoic acid with 1-(hydroxymethyl)propylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)isooctadecan-1-amide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity . Additionally, the lipophilic nature of the isooctadecanamide backbone allows the compound to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(Hydroxymethyl)propyl)octadecan-1-amide
- N-(1-(Hydroxymethyl)propyl)hexadecan-1-amide
- N-(1-(Hydroxymethyl)propyl)dodecan-1-amide
Uniqueness
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide is unique due to its specific combination of a hydroxymethyl group and an isooctadecanamide backbone. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
93964-52-4 |
|---|---|
Formule moléculaire |
C22H45NO2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-16-methylheptadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-4-21(19-24)23-22(25)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(2)3/h20-21,24H,4-19H2,1-3H3,(H,23,25) |
Clé InChI |
XMPYRSULCFWTNK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


